molecular formula C12H17N3O5 B8133533 2'-O-Allylcytidine

2'-O-Allylcytidine

Katalognummer: B8133533
Molekulargewicht: 283.28 g/mol
InChI-Schlüssel: SGODVCJEFNCZPV-QCNRFFRDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2'-O-Allylcytidine is a chemically modified nucleoside characterized by an allyl group (-CH₂CH₂CH₂) attached to the 2'-hydroxyl position of the ribose sugar in cytidine. This modification alters its physicochemical and biological properties, making it valuable for applications in oligonucleotide synthesis, antiviral research, and RNA-based therapeutics. Key properties include:

  • Molecular formula: C₁₂H₁₇N₃O₅ .
  • Synthesis: Synthesized in 41% yield over six steps from cytidine using amide protecting groups for the exocyclic amino group .

The allyl substituent enhances enzymatic stability compared to unmodified cytidine, a critical feature for therapeutic oligonucleotides resistant to nucleases .

Eigenschaften

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-2-5-19-10-9(17)7(6-16)20-11(10)15-4-3-8(13)14-12(15)18/h2-4,7,9-11,16-17H,1,5-6H2,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGODVCJEFNCZPV-QCNRFFRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Allylcytidine typically involves the protection of the hydroxyl groups of cytidine, followed by the introduction of the allyl group. One common method includes the following steps:

Industrial Production Methods: While specific industrial production methods for 2’-O-Allylcytidine are not extensively documented, the general approach involves large-scale synthesis using similar protection and allylation strategies. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2’-O-Allylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Allyl bromide, sodium hydride, and solvents like dimethylformamide.

    Oxidation: Iodine or other oxidizing agents.

    Cyclization: Specific conditions involving catalysts or reagents that promote intramolecular reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2’-O-Allylcytidine involves its incorporation into RNA molecules, where it can alter the structure and function of the RNA. The allyl group can participate in various chemical reactions, leading to modifications that affect RNA stability, interactions, and processing. The compound can also serve as a substrate for enzymes involved in RNA metabolism, providing insights into their function and regulation .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Features

Compound 2'-Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
2'-O-Allylcytidine Allyl (-CH₂CH₂CH₂) C₁₂H₁₇N₃O₅ 271.27 133766-25-3 Oligonucleotide synthesis, antiviral
2'-O-Methylcytidine Methyl (-CH₃) C₁₁H₁₇N₃O₅ 271.27 113886-70-7 HCV replication inhibition
2'-Deoxycytidine None (H) C₉H₁₃N₃O₄ 227.22 951-77-9 DNA synthesis, antiviral therapies
2'-O-Methyluridine Methyl (-CH₃) C₁₀H₁₄N₂O₆ 258.23 2140-76-3 RNA modification, research tools

Key Observations :

  • 2'-Deoxycytidine lacks the 2'-OH group entirely, making it a DNA analog with distinct base-pairing properties compared to RNA-modified derivatives .

Critical Insights :

  • The allyl group’s hydrophobicity may reduce solubility compared to methyl-modified analogs, necessitating formulation optimization for therapeutic use .
  • 2'-O-Methylcytidine’s specificity for HCV polymerase highlights the role of 2'-substituents in target engagement .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2'-O-Allylcytidine, and how can their efficiency be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves allylation of cytidine derivatives under controlled conditions (e.g., Mitsunobu reaction or enzymatic modifications). To optimize efficiency, researchers should:

  • Perform stepwise reaction monitoring using thin-layer chromatography (TLC) or HPLC to track intermediate formation .
  • Validate purity (≥95%) via reverse-phase HPLC with UV detection, referencing the MFCD09750836 identifier for standardization .
  • Document solvent systems, catalysts, and temperature gradients in the experimental section to ensure reproducibility, per Beilstein Journal guidelines .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of 2'-O-Allylcytidine in academic research?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify allyl group attachment at the 2'-O position and assess conformational changes in the ribose ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 298.1142) and detects impurities .
  • HPLC-PDA : Employ photodiode array detection to quantify purity and identify degradation products, with protocols aligned with ICH guidelines for small molecules .

Q. How can researchers ensure accurate quantification of 2'-O-Allylcytidine in complex biological matrices?

  • Methodological Answer :

  • Develop a validated LC-MS/MS method with stable isotope-labeled internal standards (e.g., 13C^{13}C-cytidine) to correct for matrix effects .
  • Perform spike-and-recovery experiments in relevant biological fluids (e.g., plasma or cell lysates) to assess extraction efficiency .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of 2'-O-Allylcytidine under varying physiological or storage conditions?

  • Methodological Answer :

  • Controlled Variables : Test pH (2–9), temperature (4°C–37°C), and exposure to light using stability-indicating assays (e.g., HPLC tracking degradation peaks) .
  • Accelerated Stability Studies : Apply Arrhenius kinetics to predict shelf-life under long-term storage, with data reported in supporting information for peer review .
  • Statistical Analysis : Use ANOVA to compare degradation rates across conditions, ensuring ≥3 replicates per group to account for variability .

Q. What methodologies are appropriate for resolving contradictory data on the biological activity or chemical reactivity of 2'-O-Allylcytidine across studies?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal techniques (e.g., enzymatic assays vs. cellular uptake studies) to confirm activity .
  • Meta-Analysis : Aggregate published datasets to identify confounding variables (e.g., solvent choice or cell line differences) using PRISMA guidelines .
  • Replication Studies : Reproduce key experiments in independent labs, documenting all protocol deviations in supplementary materials .

Q. How can researchers systematically evaluate the impact of 2'-O-Allylcytidine's allyl group on nucleoside conformation and interaction with biological targets?

  • Methodological Answer :

  • Computational Modeling : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to compare 2'-O-Allylcytidine's ribose puckering with unmodified cytidine .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., RNA polymerases) to map steric effects of the allyl group .
  • In Vitro Binding Assays : Use surface plasmon resonance (SPR) to measure affinity changes for nucleic acid templates, with negative controls (e.g., 2'-O-methylcytidine) .

Tables for Key Data

Property Method Reference
Purity (≥95%)Reverse-phase HPLC
Molecular WeightHRMS (m/z 298.1142)
Stability (pH 7.4, 37°C)LC-MS/MS degradation tracking
Enzymatic IncorporationRadiolabeled primer extension assay

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-O-Allylcytidine
Reactant of Route 2
2'-O-Allylcytidine

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